1H-pyrrole-3-sulfonyl chloride

Description

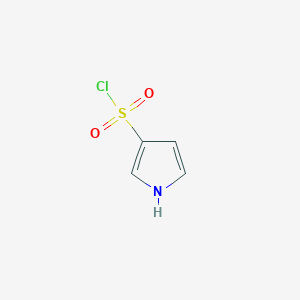

1H-Pyrrole-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a pyrrole ring substituted with a sulfonyl chloride (-SO₂Cl) group at the 3-position. Pyrrole-based sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized heterocycles. These compounds are widely used in pharmaceuticals, agrochemicals, and materials science due to their reactivity and versatility in nucleophilic substitution reactions.

Properties

Molecular Formula |

C4H4ClNO2S |

|---|---|

Molecular Weight |

165.60 g/mol |

IUPAC Name |

1H-pyrrole-3-sulfonyl chloride |

InChI |

InChI=1S/C4H4ClNO2S/c5-9(7,8)4-1-2-6-3-4/h1-3,6H |

InChI Key |

ASFNGLILFCMNSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=C1S(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Methyl-1H-Pyrazole-3-Sulfonyl Chloride

- Molecular Formula : C₄H₅ClN₂O₂S

- Molecular Weight : 180.615 g/mol

- CAS Number : 89501-90-6

- Key Features :

- Pyrazole ring (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen atom).

- Methyl substitution at the 1-position stabilizes the ring structure.

- The sulfonyl chloride group at the 3-position enables reactivity similar to pyrrole derivatives but with enhanced electron-withdrawing effects due to the pyrazole ring .

1-Ethyl-1H-Pyrazole-3-Sulfonyl Chloride

1-(Phenylsulfonyl)-1H-Pyrrole-3-Sulfonyl Chloride

- Molecular Formula: C₁₀H₈ClNO₄S₂

- Molecular Weight : 305.76 g/mol

- CAS Number : 881406-26-4

- Key Features: Dual sulfonyl groups (phenylsulfonyl and sulfonyl chloride) enhance electrophilicity.

Reactivity Trends

- Electrophilicity : Pyrazole-based sulfonyl chlorides (e.g., 1-methyl-1H-pyrazole-3-sulfonyl chloride) exhibit higher reactivity in nucleophilic substitution due to the electron-deficient pyrazole ring compared to pyrrole derivatives .

- Steric Effects : Ethyl-substituted derivatives (e.g., 1-ethyl-1H-pyrazole-3-sulfonyl chloride) may show reduced reaction rates in bulky environments .

- Aromatic Substitution : The phenylsulfonyl group in 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride facilitates π-π interactions, making it suitable for coupling reactions in drug discovery .

Data Tables

Table 1. Comparative Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 1H-Pyrrole-3-Sulfonyl Chloride | C₄H₃ClNO₂S | ~163.6 (estimated) | Not available | None (parent compound) |

| 1-Methyl-1H-Pyrazole-3-Sulfonyl Chloride | C₄H₅ClN₂O₂S | 180.615 | 89501-90-6 | Methyl at 1-position |

| 1-Ethyl-1H-Pyrazole-3-Sulfonyl Chloride | C₅H₇ClN₂O₂S | 194.64 | 1354706-44-7 | Ethyl at 1-position |

| 1-(Phenylsulfonyl)-1H-Pyrrole-3-Sulfonyl Chloride | C₁₀H₈ClNO₄S₂ | 305.76 | 881406-26-4 | Phenylsulfonyl at 1-position |

Table 2. Reactivity Comparison

| Compound | Electrophilicity | Steric Hindrance | Preferred Applications |

|---|---|---|---|

| 1-Methyl-1H-Pyrazole-3-Sulfonyl Chloride | High | Low | Drug synthesis, small molecules |

| 1-Ethyl-1H-Pyrazole-3-Sulfonyl Chloride | Moderate | Moderate | Specialty chemicals |

| 1-(Phenylsulfonyl)-1H-Pyrrole-3-Sulfonyl Chloride | Moderate-High | High | Polymers, agrochemicals |

Research Findings and Limitations

- Structural Insights : Pyrazole derivatives generally outperform pyrrole analogs in reactions requiring strong electrophilic centers, as seen in kinase inhibitor synthesis .

- Limitations : Direct studies on this compound are scarce; most data are extrapolated from pyrazole-based or phenyl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing derivatives of 1H-pyrrole-3-sulfonyl chloride?

- Methodological Answer : A common approach involves refluxing intermediates (e.g., 1 mmol of precursor) with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by alkaline workup (5% NaOH), repeated washing, and drying over anhydrous Na₂SO₄. Purification via recrystallization from methanol is recommended to isolate high-purity products . For derivatives like sulfonated pyrroles, optimizing reaction time and stoichiometry of sulfonating agents can improve yields. Confirm purity using NMR (¹H/¹³C) and mass spectrometry.

Q. What safety precautions are critical when handling sulfonyl chloride derivatives in laboratory settings?

- Methodological Answer : Always use fume hoods, gloves, and eye protection. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately . Store the compound in a cool, dry place away from moisture (sulfonyl chlorides hydrolyze readily). Monitor for decomposition byproducts using TLC or HPLC. Safety data sheets (SDS) for analogous compounds (e.g., pyridine-3-sulfonyl chloride) emphasize avoiding inhalation and skin contact due to corrosive properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or competing side reactions. For example, xylene’s high boiling point favors sulfonation efficiency compared to lower-boiling solvents . Systematically vary conditions (e.g., solvent, catalyst, temperature) in small-scale trials and analyze outcomes via LC-MS. Cross-reference kinetic studies on analogous compounds (e.g., pyridine sulfonyl chlorides) to infer mechanistic pathways .

Q. What experimental strategies validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled humidity (40–80% RH) and temperatures (4°C to 40°C) over 4–12 weeks. Monitor degradation via FT-IR (for S=O bond integrity) and quantitative NMR. Compare with structurally similar compounds (e.g., 3-heptyl-1H-pyrrole) to identify moisture-sensitive functional groups . For long-term storage, use desiccants and inert atmospheres.

Q. How can this compound be utilized in designing bioactive molecules?

- Methodological Answer : Its sulfonyl chloride group serves as a reactive handle for coupling with amines or alcohols to generate sulfonamides/sulfonate esters. For pharmaceutical applications, conjugate it with heterocyclic scaffolds (e.g., pyrazoles or isoxazoles) to enhance binding affinity to target enzymes . Screen derivatives for anti-proliferative activity using in vitro assays (e.g., MTT on cancer cell lines) and analyze structure-activity relationships (SAR) via molecular docking.

Data Analysis and Experimental Design

Q. What analytical techniques are optimal for characterizing sulfonated pyrrole derivatives?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group position) and HRMS for molecular weight validation. For purity, use HPLC with a C18 column and UV detection at 254 nm. X-ray crystallography can resolve ambiguous regiochemistry in crystalline derivatives.

Q. How should researchers design kinetic studies to compare sulfonation rates of pyrrole derivatives?

- Methodological Answer : Use pseudo-first-order conditions with excess sulfonating agent (e.g., ClSO₃H). Monitor reaction progress via in situ IR spectroscopy (tracking S=O stretches) or quenching aliquots at intervals for HPLC analysis. Compare activation energies (ΔG‡) using Arrhenius plots and correlate with electronic effects (Hammett σ values) of substituents.

Contradiction Management

Q. How to address conflicting hazard classifications for sulfonyl chlorides in safety literature?

- Methodological Answer : Cross-validate SDS data with experimental observations. For instance, while pyridine-3-sulfonyl chloride is classified as corrosive, analogous compounds may show variability due to substituent effects . Conduct small-scale hazard tests (e.g., corrosion on steel surfaces) and compare with computational toxicity predictions (e.g., ECOSAR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.